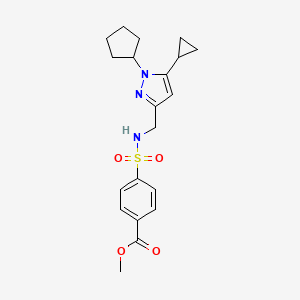

methyl 4-(N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)sulfamoyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methylsulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c1-27-20(24)15-8-10-18(11-9-15)28(25,26)21-13-16-12-19(14-6-7-14)23(22-16)17-4-2-3-5-17/h8-12,14,17,21H,2-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIKOBZRVYGYJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)sulfamoyl)benzoate, a compound with a complex structure, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNOS

- Molecular Weight : 396.48 g/mol

The presence of the sulfamoyl group is significant as it is often associated with various pharmacological activities, including antibacterial and anti-inflammatory effects.

1. Antibacterial Activity

Research indicates that compounds with sulfamoyl groups exhibit notable antibacterial properties. For instance, studies have shown that similar derivatives can inhibit bacterial growth by interfering with bacterial enzyme function, particularly acetylcholinesterase (AChE) and urease .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. It may act by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways, similar to other pyrazole derivatives that have shown efficacy in reducing inflammation in animal models .

3. Enzyme Inhibition

This compound has demonstrated enzyme inhibitory activity. This includes inhibition of AChE, which is crucial for neurotransmission and has implications in treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting key enzymes like AChE, the compound can modulate neurotransmitter levels, potentially offering therapeutic benefits in conditions like Alzheimer’s disease.

- Cytokine Modulation : The compound may influence cytokine production, thereby reducing inflammation and providing therapeutic effects in autoimmune diseases.

Study on Antibacterial Efficacy

In a recent study, this compound was tested against various bacterial strains, including resistant strains of Staphylococcus aureus. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of similar pyrazole compounds in murine models of arthritis. The results showed a marked reduction in swelling and pain indicators, suggesting that the compound could be beneficial for inflammatory conditions .

Q & A

Q. What are the recommended methodologies for synthesizing methyl 4-(N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)sulfamoyl)benzoate?

Synthesis typically involves multi-step reactions, including:

- Sulfamoylation : Reacting the pyrazole core with sulfamoyl chloride under anhydrous conditions.

- Esterification : Coupling the sulfamoyl intermediate with methyl 4-chlorobenzoate via nucleophilic substitution.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.

Key challenges include steric hindrance from cyclopentyl/cyclopropyl groups, requiring optimized reaction times (e.g., 12–24 hours at 60–80°C) .

Q. Which analytical techniques are critical for structural characterization of this compound?

- NMR Spectroscopy : - and -NMR to confirm substituent positions and assess purity. For example, cyclopropyl protons appear as distinct multiplets (δ 0.5–1.5 ppm) .

- X-ray Crystallography : Single-crystal diffraction (using SHELX or WinGX suites) resolves stereochemistry and confirms the sulfamoyl-benzoate linkage. Refinement with SHELXL accounts for anisotropic displacement parameters .

- IR Spectroscopy : Peaks at ~1330 cm (SO asymmetric stretch) and ~1700 cm (ester C=O) validate functional groups .

Q. How can solubility and physicochemical properties be systematically evaluated?

- Solubility Profiling : Use shake-flask methods in buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol). Data are analyzed via UV-Vis spectroscopy or HPLC .

- LogP Determination : Reverse-phase HPLC or octanol-water partitioning assays to assess hydrophobicity, critical for bioavailability studies .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

Discrepancies (e.g., unexpected NMR splitting vs. X-ray symmetry) may arise from dynamic effects (e.g., rotational isomerism). Strategies include:

Q. What experimental designs are suitable for studying environmental fate and biodegradation?

Adopt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):

- Laboratory Assays : Aerobic/anaerobic biodegradation in soil/water systems, monitored via LC-MS/MS.

- Ecotoxicology : Acute toxicity assays (e.g., Daphnia magna LC) and bioaccumulation studies in model organisms .

- QSAR Modeling : Predict environmental persistence using descriptors like molecular weight and topological polar surface area .

Q. How can hydrogen-bonding networks in the crystal lattice be elucidated?

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Substituent Variation : Synthesize analogs with modified cyclopropyl/cyclopentyl groups and test via enzyme inhibition assays (e.g., COX-2).

- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., sulfonamide-binding enzymes) .

- Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes and permeability (Caco-2 assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.